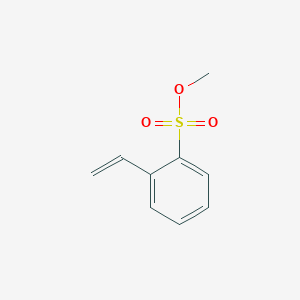
Methyl 2-ethenylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethenylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethenylbenzene-1-sulfonate typically involves the sulfonylation of 2-ethenylbenzene (styrene) with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonate group acts as a directing group.
Nucleophilic Substitution: The sulfonate ester can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxides, or amines.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonate esters with different substituents.
Oxidation: Epoxides or alcohols.
Applications De Recherche Scientifique
Methyl 2-ethenylbenzene-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of methyl 2-ethenylbenzene-1-sulfonate involves the formation of a sulfonylium ion intermediate during chemical reactions. This intermediate can react with nucleophiles or electrophiles, leading to the formation of various products. The sulfonate group enhances the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzenesulfonate: Lacks the ethenyl group, making it less reactive in certain types of reactions.
Ethyl 2-ethenylbenzene-1-sulfonate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
2-ethenylbenzenesulfonic acid: Contains a free sulfonic acid group instead of a sulfonate ester, leading to different chemical properties.
Propriétés
Numéro CAS |
30171-82-5 |
|---|---|
Formule moléculaire |
C9H10O3S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
methyl 2-ethenylbenzenesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-6-4-5-7-9(8)13(10,11)12-2/h3-7H,1H2,2H3 |
Clé InChI |
IKSBUASJFRTIPW-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


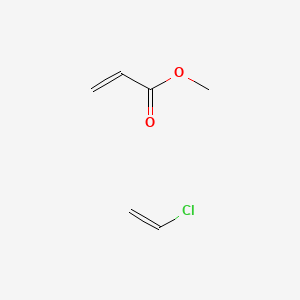
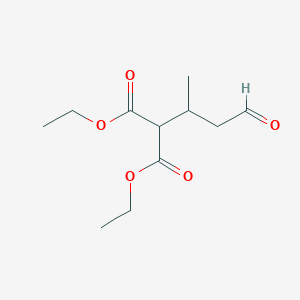
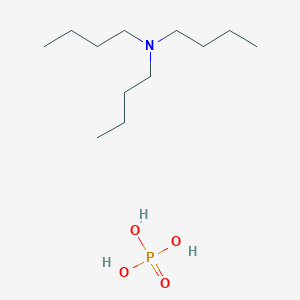
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
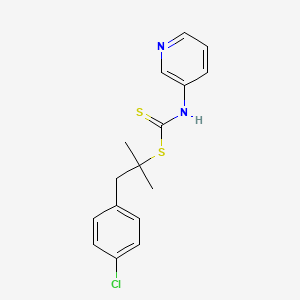
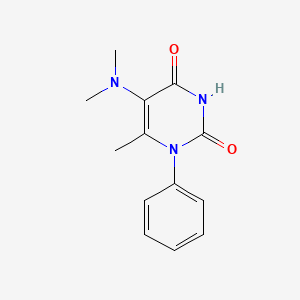
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
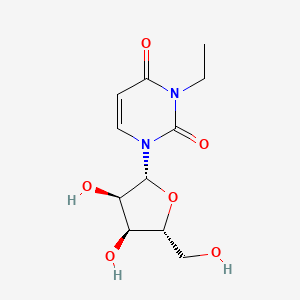
![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
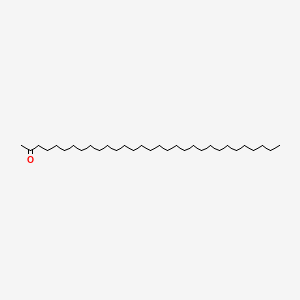
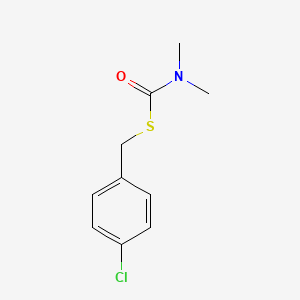
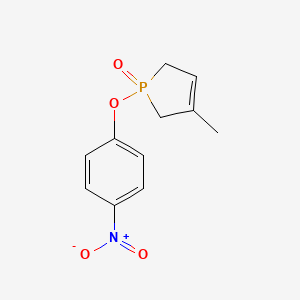
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
